
3-acetyl-1H-indole-6-carbonitrile
Übersicht
Beschreibung
3-acetyl-1H-indole-6-carbonitrile is a chemical compound with the molecular formula C11H8N2O and a molecular weight of 184.2 . It is a powder in physical form .
Synthesis Analysis
Indole derivatives, such as this compound, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular weight of 184.2 . More detailed information about its molecular structure would require specific analytical techniques such as X-ray crystallography or NMR spectroscopy, which are not available in the current context.Chemical Reactions Analysis
Indole derivatives, including this compound, are known to participate in a variety of chemical reactions . They are particularly useful in multicomponent reactions (MCRs), which are one-step, convergent strategies wherein more than two starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a melting point of 275-276 degrees .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Derivatives
A significant application of 3-acetyl-1H-indole-6-carbonitrile is in the synthesis of indole-substituted pyridine derivatives through one-pot multicomponent reactions. These reactions involve 3-(cyanoacetyl)indoles, aldehydes, heterocyclic ketones, and ammonium acetate, resulting in high yields, broad substrate scope, and straightforward procedures (Zhao et al., 2009).
Development of Research Tools
The derivatives of indole-3-acetic acid, which include the 5- and 6-(2-aminoethyl)-derivatives, have been utilized in the design of novel research tools. These tools include immobilized and carrier-linked forms of indole-3-acetic acid and its conjugates with biochemical tags or biocompatible molecular probes. The derivatives are synthesized by acetylation of the aliphatic nitrogens of 5- and 6-(2-aminoethyl)indole followed by conversion to 3-(N,N-dimethylamino)methyl derivatives and subsequent reactions with cyanide (Ilić et al., 2005).
Anticancer Activity
The synthesis and cytotoxic evaluation of novel derivatives, such as 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile, have been conducted to explore their potential anticancer activities. These compounds were synthesized via one-pot, three-component reactions and showed potent anticancer activities against various human cancer cell lines, highlighting their relevance in medicinal chemistry research (Radwan et al., 2020).
Biosynthesis Pathway Studies
In the study of biosynthesis pathways, indole derivatives have been utilized to understand the conversion processes in biological systems. For example, the biosynthesis of indole-3-acetic acid from indole-3-acetonitrile involves enzymes such as nitrilase, which catalyzes the hydrolysis of indole-3-acetonitrile to indole-3-acetic acid, a crucial hormone in plants. This pathway has been studied in plant-associated bacteria, providing insights into the molecular mechanisms underlying plant growth and development (Kobayashi et al., 1993).
Safety and Hazards
The safety information available indicates that 3-acetyl-1H-indole-6-carbonitrile is associated with some hazards. The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .
Zukünftige Richtungen
Indole derivatives, including 3-acetyl-1H-indole-6-carbonitrile, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . Therefore, they present a promising area for future research and development in medicinal and pharmaceutical chemistry .
Wirkmechanismus
Target of Action
3-acetyl-1H-indole-6-carbonitrile is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A, suggesting that they may interfere with the viral replication pathway . .
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives, it is likely that this compound could have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
3-acetyl-1H-indole-6-carbonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are primarily due to the compound’s ability to bind to multiple receptors and enzymes, thereby modulating their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of protein kinases, which are crucial for cell signaling . This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, as the compound may influence transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can be relatively stable under certain conditions, but they may degrade over time, especially under oxidative or acidic conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to this compound can lead to sustained changes in cellular behavior, such as altered proliferation rates or metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, it can cause toxic or adverse effects, including cytotoxicity or organ damage. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, the compound may undergo oxidation, reduction, or conjugation reactions, leading to the formation of metabolites . These metabolic transformations can affect the compound’s activity and toxicity. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production. The subcellular localization of this compound can determine its specific biological effects and mechanisms of action.
Eigenschaften
IUPAC Name |
3-acetyl-1H-indole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-7(14)10-6-13-11-4-8(5-12)2-3-9(10)11/h2-4,6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGVUXDVCKDSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701300905 | |
| Record name | 3-Acetyl-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83783-34-0 | |
| Record name | 3-Acetyl-1H-indole-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83783-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyl-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





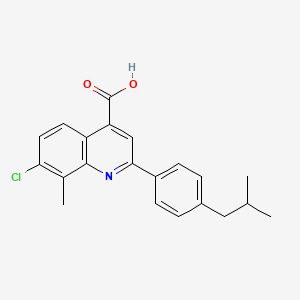


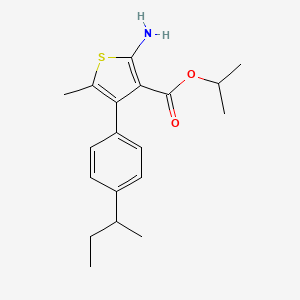
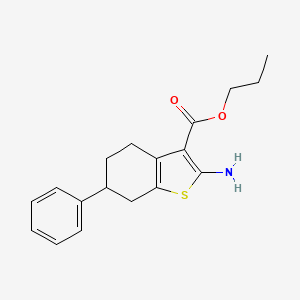
![2-Amino-6-tert-pentyl-N-p-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1344397.png)
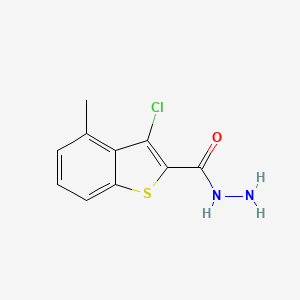
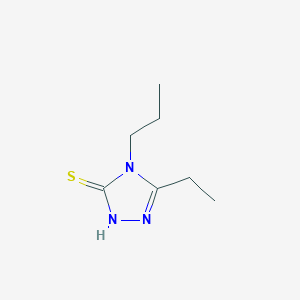
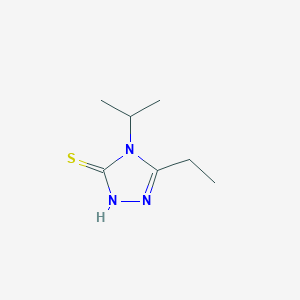

![5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344412.png)
![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)